1-Acetamido-4-ethylcyclohexane-1-carboxylic acid
Description
1-Acetamido-4-ethylcyclohexane-1-carboxylic acid (CAS: 1152837-12-1) is a cyclohexane-based carboxylic acid derivative featuring an acetamido group at position 1 and an ethyl substituent at position 4 of the cyclohexane ring.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-acetamido-4-ethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO3/c1-3-9-4-6-11(7-5-9,10(14)15)12-8(2)13/h9H,3-7H2,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
VEXUFKSQVBXVPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Aminobenzoic Acid Derivatives
A notable method involves the catalytic hydrogenation of para-aminobenzoic acid derivatives to yield 4-amino-1-cyclohexanecarboxylic acid derivatives with high trans-selectivity (trans ratio > 75%) under mild conditions. This is achieved using supported rhodium catalysts (e.g., 3% Rh on carbon) in suitable solvents and under low hydrogen pressure. The process is a one-pot reaction that avoids the need for isomer separation or isomerization steps.
- Reaction conditions:
- Catalyst: 3% Rh on carbon
- Solvent: acetone or acetone/water mixtures
- Hydrogen pressure: low (mild conditions)
- Temperature: room temperature to mild heating
- Outcome:
- High yield of trans-4-amino-1-cyclohexanecarboxylic acid derivatives
- Trans isomer content > 75%
- Post-reaction modifications:
- Protection of amino group with tert-butoxycarbonyl (Boc) anhydride to form Boc-protected intermediates.
- Extraction and purification steps involving acid-base extraction and organic solvent washes.
- Yields and purities:
- Yields around 62–70%
- Purity typically > 90% after purification
This method provides a robust industrially scalable route to the cyclohexane amino acid core, which can be further functionalized to introduce the acetamido group and ethyl substituent.
Functional Group Transformations via Diels–Alder Cycloaddition
Another synthetic route involves the Diels–Alder cycloaddition of Danishefsky’s diene with methyl 2-acetamidoacrylate to form cycloadducts that serve as key intermediates for the synthesis of substituted cyclohexane amino acids.
- Key steps:
- Formation of an enone cycloadduct via Diels–Alder reaction.
- Selective functional group transformations (e.g., reduction, protection, substitution) on the cycloadduct to introduce hydroxy and amino groups at defined stereochemical positions.
- Conversion of hydroxy groups to acetamido groups via acetylation.
- Stereochemical control:
- X-ray crystallography confirms the stereochemistry of intermediates.
- Applicability:
- This approach can be adapted to prepare 1-acetamido-4-substituted cyclohexane carboxylic acids by modifying the substituents introduced during the functionalization steps.
- Limitations:
Amide Formation from Carboxylic Acid Precursors
Preparation of cyclohexane carboxamide derivatives, including acetamido-substituted analogs, can be achieved by amidation reactions of cyclohexane carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) with appropriate amines.
- Typical procedure:
- Activation of the carboxylic acid group by conversion to an acid chloride or anhydride.
- Reaction with acetamide or substituted amines under controlled conditions.
- Catalysts and reagents:
- Use of coupling agents such as carbodiimides (e.g., DCC) or other activating agents.
- Solvents like dichloromethane or tetrahydrofuran.
- Reaction conditions:
- Ambient to mild heating temperatures.
- Inert atmosphere to prevent side reactions.
- Yields:
- Generally high yields (>70%) with proper purification.
- Additional modifications:
Comparative Data Table of Preparation Methods
| Methodology | Key Reagents/Catalysts | Conditions | Yield (%) | Stereochemical Control | Notes |
|---|---|---|---|---|---|
| Catalytic hydrogenation of p-aminobenzoic acid derivatives | 3% Rh/C catalyst, acetone solvent | Low H2 pressure, RT to mild heat | 62–70 | High trans selectivity (>75%) | One-pot, scalable industrial method |
| Diels–Alder cycloaddition + functionalization | Danishefsky’s diene, methyl 2-acetamidoacrylate | Multi-step, controlled stereochemistry | Variable | Confirmed by X-ray | Complex, stereospecific synthesis |
| Amidation of activated carboxylic acids | Acid chlorides/anhydrides, acetamide, coupling agents | Mild heating, inert atmosphere | >70 | Dependent on precursor | Flexible for various substituents |
Research Outcomes and Analysis
- The catalytic hydrogenation route offers a practical and efficient method to prepare the cyclohexane amino acid scaffold with excellent stereochemical purity and yield, suitable for scale-up and industrial applications.
- The Diels–Alder approach provides a stereochemically defined synthetic pathway, enabling access to a variety of substituted cyclohexane amino acids, including acetamido derivatives, though it involves more complex multi-step procedures.
- Amidation reactions remain a versatile tool for introducing the acetamido group once the cyclohexane carboxylic acid core with the ethyl substituent is established, allowing for structural diversification.
- Combining these methods strategically can optimize the synthesis of 1-acetamido-4-ethylcyclohexane-1-carboxylic acid, balancing yield, stereochemical purity, and operational simplicity.
Chemical Reactions Analysis
Types of Reactions
1-Acetamido-4-ethylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Acetamido-4-ethylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Acetamido-4-ethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The ethyl group may contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs in the Cyclohexane and Cyclopentane Series
| Compound Name | CAS Number | Substituents (Position 1 and 4) | Molecular Formula | Suppliers (2025) | Key Features |
|---|---|---|---|---|---|
| This compound | 1152837-12-1 | Acetamido (1), Ethyl (4) | C₁₁H₁₉NO₃ | 1 | Discontinued; limited availability |
| 1-Acetamido-4-methylcyclohexane-1-carboxylic acid | 90978-97-5 | Acetamido (1), Methyl (4) | C₁₀H₁₇NO₃ | 5 | Higher commercial interest |
| 1-Acetamido-4,4-dimethylcyclohexane-1-carboxylic acid | 1343772-15-5 | Acetamido (1), Dimethyl (4) | C₁₁H₁₉NO₃ | 1 | Steric hindrance due to geminal methyl |
| 1-Acetamido-4-phenylcyclohexane-1-carboxylic acid | Not provided | Acetamido (1), Phenyl (4) | C₁₅H₁₉NO₃ | 5 | Enhanced lipophilicity |
| 1-Acetamido-3-methylcyclopentane-1-carboxylic acid | 1339607-30-5 | Acetamido (1), Methyl (3) | C₉H₁₅NO₃ | 1 | Smaller cyclopentane ring |
Key Observations :
- Substituent Effects: The ethyl group in the target compound offers intermediate lipophilicity compared to methyl (less bulky) and phenyl (highly aromatic) analogs.
- Commercial Availability : The methyl and phenyl derivatives are more widely available (5 suppliers), suggesting greater demand or simpler synthesis routes compared to the ethyl analog .
- Ring Size: The cyclopentane analog (C₉H₁₅NO₃) has a smaller ring, which may alter solubility and biological activity compared to cyclohexane-based compounds .
Amino Acid Derivatives and Functional Group Variations
| Compound Name | CAS Number | Functional Groups | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| 1-Amino-1-cyclohexanecarboxylic acid | 2756-85-6 | Amino (1), Carboxylic acid (1) | >300 | Peptide synthesis; rigid backbone |
| trans-2-Amino-1-cyclohexanecarboxylic acid | 5691-19-0 | Amino (2), Carboxylic acid (1) | 274–278 | Chiral building block |
| 4-Hydroxycyclohexane-1-carboxylic acid | 17419-81-7 | Hydroxy (4), Carboxylic acid (1) | Not reported | Rare urinary metabolite |
Key Observations :
- Thermal Stability: The amino-carboxylic acid derivatives exhibit high melting points (>300°C for 1-amino-1-cyclohexanecarboxylic acid), likely due to strong intermolecular hydrogen bonding. In contrast, acetamido analogs (e.g., the target compound) may have lower melting points due to reduced polarity .
Complex Derivatives with Heterocyclic Moieties
A highly modified analog, 1-{2-[3,5-dicyclopropyl-4-(4-{[(quinoxaline-2-carbonyl)amino]methyl}-1H-1,2,3-triazol-1-yl)phenyl]acetamido}cyclohexane-1-carboxylic acid (CAS: Not provided), incorporates quinoxaline and triazole groups.
Research and Commercial Implications
- Synthetic Challenges : The discontinuation of this compound by major suppliers suggests synthetic or stability issues, possibly due to the ethyl group’s steric demands or purification hurdles .
- Structure-Activity Relationships (SAR) : Methyl and phenyl analogs are more accessible for SAR studies, enabling exploration of substituent effects on bioactivity.
- Biological Potential: Hydroxy and amino derivatives highlight the versatility of cyclohexane-carboxylic acid scaffolds in drug design, particularly for rigidifying peptide backbones or modulating solubility .
Biological Activity
1-Acetamido-4-ethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₉NO₃ and a molecular weight of approximately 213.27 g/mol. It features a cyclohexane ring substituted with an acetamido group and an ethyl group, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit significant biological activity through several mechanisms:
- Enzyme Interaction: The acetamido group can form hydrogen bonds with active sites on proteins, potentially modulating enzyme activity. This interaction is crucial for the compound's therapeutic effects.
- Receptor Binding: The structural configuration allows for the possibility of binding to specific receptors, influencing physiological responses.
Interaction Studies
Recent studies have focused on how this compound interacts with various biological targets. These studies highlight its potential as a therapeutic agent due to its ability to modulate enzyme activities and receptor interactions.
Table 1: Interaction Studies Summary
| Study Reference | Biological Target | Observed Effect | Methodology |
|---|---|---|---|
| Enzyme X | Inhibition | Kinetic assays | |
| Receptor Y | Agonist activity | Binding assays | |
| Enzyme Z | Modulation | Structural analysis |
Therapeutic Potential
The compound's unique properties suggest possible applications in treating conditions where modulation of specific enzymes or receptors is beneficial. For example, it may be explored for use in metabolic disorders or as an anti-inflammatory agent.
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with structurally similar compounds provides insights into its biological activity.
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-Acetamido-4-methylcyclohexane-1-carboxylic acid | C₁₁H₁₉NO₃ | Methyl group instead of ethyl; affects sterics |
| 1-Acetamido-4-isopropylcyclohexane-1-carboxylic acid | C₁₂H₂₃NO₃ | Isopropyl group; different steric hindrance |
| 3-Amino-4-methylcyclohexane-1-carboxylic acid | C₈H₁₅NO₂ | Lacks acetamido functionality; different activity |
Q & A
Q. Basic Characterization
- NMR Spectroscopy : 1H NMR identifies proton environments (e.g., acetamido NH at δ 6.5–7.0 ppm, cyclohexane protons at δ 1.2–2.5 ppm). 13C NMR confirms carbonyl (δ 170–175 ppm) and carboxylic acid (δ 180–185 ppm) groups .
- IR Spectroscopy : Stretching bands for amide (1650 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹ broad O-H) .
- HPLC/GC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% target peak area) .
How can the carboxylic acid group in this compound be selectively modified for further derivatization without affecting the acetamido moiety?
Q. Intermediate Functionalization
- Esterification : Use methanol with catalytic H2SO4 or diazomethane in ether to form methyl esters .
- Reduction : Lithium aluminum hydride (LiAlH4) in anhydrous THF reduces the carboxylic acid to a primary alcohol. Protect the acetamido group with tert-butoxycarbonyl (Boc) to prevent side reactions .
What computational approaches are available for predicting feasible synthetic pathways and reaction mechanisms for this compound?
Q. Advanced Computational Planning
- Retrosynthetic Analysis : AI-driven tools (e.g., Reaxys, Pistachio) model pathways using reaction databases. For example, Template_relevance Reaxys identifies precedents for cyclohexane functionalization .
- DFT Calculations : Gaussian or ORCA software predicts transition states (e.g., activation energy for esterification) and optimizes geometries .
What strategies are effective in resolving stereochemical challenges during the synthesis of enantiomerically pure this compound?
Q. Advanced Stereochemical Control
- Chiral Catalysts : Use of (R)-BINOL-derived catalysts for asymmetric alkylation .
- Chiral HPLC : Daicel Chiralpak columns (e.g., AD-H) separate enantiomers with hexane/isopropanol mobile phases .
- X-ray Crystallography : Confirms absolute configuration via anomalous dispersion methods .
How do steric and electronic effects of the ethyl and acetamido substituents influence the compound's reactivity in nucleophilic or electrophilic reactions?
Q. Advanced Mechanistic Analysis
- Steric Effects : The ethyl group at C4 hinders axial attack in SN2 reactions, favoring equatorial substitution.
- Electronic Effects : The electron-withdrawing acetamido group deactivates the cyclohexane ring, directing electrophiles to para positions. Computational studies (NBO analysis) quantify these effects .
When encountering contradictory data on reaction yields or spectroscopic assignments, what methodologies should researchers employ to validate their findings?
Q. Methodological Validation
- Reproducibility : Repeat experiments under varying conditions (e.g., solvent polarity, temperature gradients) .
- Cross-Validation : Correlate NMR data with HSQC (heteronuclear single-quantum coherence) for unambiguous assignment .
- Computational IR : Compare experimental IR peaks with simulated spectra (e.g., using Gaussian’s vibrational analysis) .
What in vitro biological assays are appropriate for preliminary evaluation of this compound's pharmacological potential, considering its structural features?
Q. Advanced Biological Screening
- Enzyme Inhibition Assays : Test against serine hydrolases (e.g., trypsin) using fluorogenic substrates. IC50 values <10 μM suggest therapeutic potential .
- Cytotoxicity : MTT assay on HEK-293 cells to assess safety (LC50 >100 μM preferred) .
- Molecular Docking : AutoDock Vina predicts binding affinity to target proteins (e.g., COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
